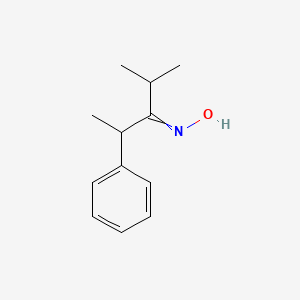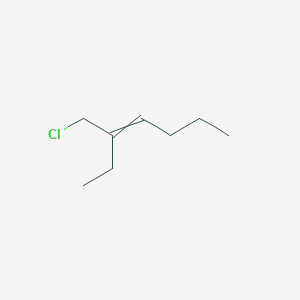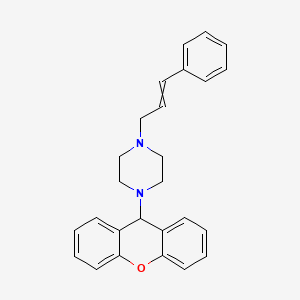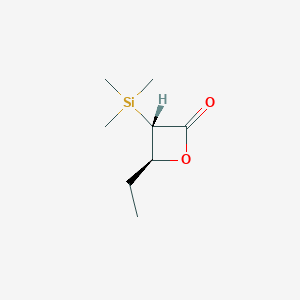
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one is a chiral oxetanone derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one can be achieved through the [2+2] cyclocondensation of acyl bromides and aldehydes. This reaction is typically catalyzed by cooperative aluminum salen-pyridinium catalysts, which provide high enantioselectivity and trans-selectivity . The reaction conditions often involve the use of aprotic solvents and controlled temperatures to ensure optimal yields and stereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of β-lactone synthesis can be applied. Industrial production would likely involve scalable catalytic processes, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under various conditions, often involving catalysts or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one serves as a valuable building block for the synthesis of more complex molecules. Its strained ring structure makes it a reactive intermediate in various organic transformations.
Biology and Medicine
The compound’s potential as an enzyme inhibitor has been explored, particularly in the context of fatty acid synthase inhibition. This makes it a candidate for the development of anti-obesity and anti-cancer drugs .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials that benefit from the unique properties of β-lactones.
作用机制
The mechanism by which (3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one exerts its effects involves its interaction with specific molecular targets, such as enzymes. The strained ring structure of the oxetanone allows it to act as a potent inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in conditions like obesity and cancer.
相似化合物的比较
Similar Compounds
Tetrahydrolipstatin (Orlistat): A well-known β-lactone used as an anti-obesity drug.
Other β-Lactones: Various natural and synthetic β-lactones that act as enzyme inhibitors.
Uniqueness
(3S,4S)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one is unique due to its specific stereochemistry and the presence of the trimethylsilyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
67354-14-7 |
|---|---|
分子式 |
C8H16O2Si |
分子量 |
172.30 g/mol |
IUPAC 名称 |
(3S,4S)-4-ethyl-3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C8H16O2Si/c1-5-6-7(8(9)10-6)11(2,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 |
InChI 键 |
HSLKCCNEEPYDMB-BQBZGAKWSA-N |
手性 SMILES |
CC[C@H]1[C@@H](C(=O)O1)[Si](C)(C)C |
规范 SMILES |
CCC1C(C(=O)O1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
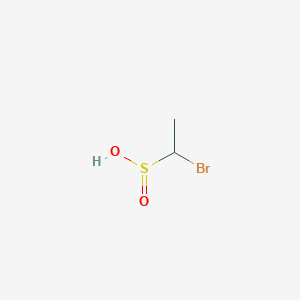
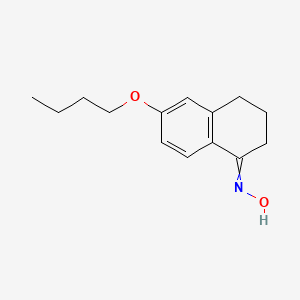


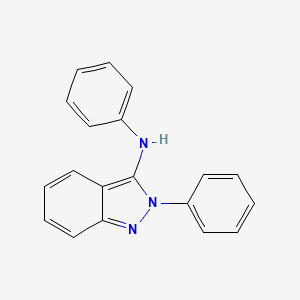

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
